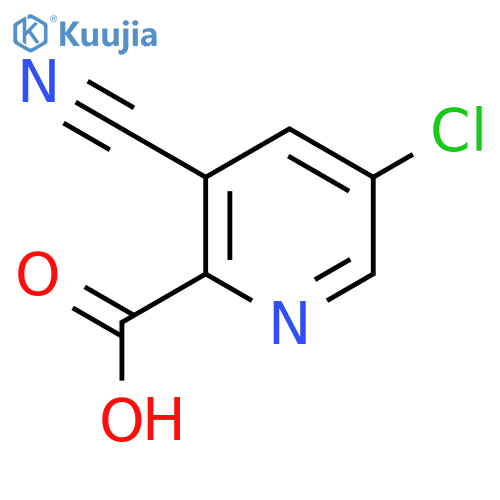Cas no 1256833-56-3 (5-chloro-3-cyanopicolinic acid)

1256833-56-3 structure
商品名:5-chloro-3-cyanopicolinic acid
5-chloro-3-cyanopicolinic acid 化学的及び物理的性質
名前と識別子
-
- 5-chloro-3-cyanopicolinic acid
- EF-0728
- 5-chloro-3-cyanopyridine-2-carboxylic acid
- 1256833-56-3
- DB-332916
- MFCD18260051
- AKOS015991398
- 5-chloro-3-cyanopyridine-2-carboxylicacid
-
- インチ: InChI=1S/C7H3ClN2O2/c8-5-1-4(2-9)6(7(11)12)10-3-5/h1,3H,(H,11,12)
- InChIKey: FIQQYYHLOMZXKH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 181.9883050Da
- どういたいしつりょう: 181.9883050Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
5-chloro-3-cyanopicolinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | EF-0728-5G |
5-chloro-3-cyanopyridine-2-carboxylic acid |
1256833-56-3 | >95% | 5g |
£2600.00 | 2025-02-09 | |
| Apollo Scientific | OR61368-500mg |
5-Chloro-3-cyanopyridine-2-carboxylic acid |
1256833-56-3 | 500mg |
£477.00 | 2025-02-20 | ||
| A2B Chem LLC | AI76245-5mg |
5-chloro-3-cyanopyridine-2-carboxylic acid |
1256833-56-3 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| abcr | AB338345-1g |
5-Chloro-3-cyanopyridine-2-carboxylic acid, 95%; . |
1256833-56-3 | 95% | 1g |
€1115.20 | 2024-04-20 | |
| A2B Chem LLC | AI76245-1mg |
5-chloro-3-cyanopyridine-2-carboxylic acid |
1256833-56-3 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| abcr | AB338345-500mg |
5-Chloro-3-cyanopyridine-2-carboxylic acid, 95%; . |
1256833-56-3 | 95% | 500mg |
€579.60 | 2024-04-20 | |
| Key Organics Ltd | EF-0728-1G |
5-chloro-3-cyanopyridine-2-carboxylic acid |
1256833-56-3 | >95% | 1g |
£650.00 | 2025-02-09 | |
| Key Organics Ltd | EF-0728-10MG |
5-chloro-3-cyanopyridine-2-carboxylic acid |
1256833-56-3 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| Alichem | A029010994-250mg |
5-Chloro-3-cyanopicolinic acid |
1256833-56-3 | 95% | 250mg |
$1058.40 | 2023-09-03 | |
| Key Organics Ltd | EF-0728-5MG |
5-chloro-3-cyanopyridine-2-carboxylic acid |
1256833-56-3 | >95% | 5mg |
£46.00 | 2025-02-09 |
5-chloro-3-cyanopicolinic acid 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
1256833-56-3 (5-chloro-3-cyanopicolinic acid) 関連製品
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1256833-56-3)5-chloro-3-cyanopicolinic acid

清らかである:99%
はかる:1g
価格 ($):313.0